phenyl(1H-pyrrol-1-yl)acetic acid
Overview
Description
Phenyl(1H-pyrrol-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Polymer Research
Phenyl(1H-pyrrol-1-yl)acetic acid has been utilized in the synthesis of conducting polymers. Bingöl et al. (2005) synthesized a monomer, Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), and investigated its electrochemical polymerization. They reported on the thermal behavior, morphology, and conductivity of the resulting polymers, highlighting their potential in electrochromic and spectroelectrochemical applications (Bingöl, Güner, Çırpan, & Toppare, 2005).
Bioisostere of Aldose Reductase Inhibitors
In medicinal chemistry, derivatives of this compound have been explored as bioisosteres for aldose reductase inhibitors. Nicolaou et al. (2004) synthesized [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. Their findings indicated its potential as a more potent in vitro inhibitor, highlighting its application in experimental models of diabetes mellitus (Nicolaou, Zika, & Demopoulos, 2004).
Material for Analgesic Agents
The derivatives of this compound have been investigated for their potential as analgesic agents. Danchev et al. (2006) synthesized several pyrrole derivatives and evaluated them for analgesic activity, finding some compounds offered better protection than the reference substances (Danchev, Bijev, Yaneva, Vladimirova, & Nikolova, 2006).
Insecticidal Agents
Recent research has explored the use of pyrrole derivatives, including those related to this compound, as insecticidal agents. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives and tested their toxicological characteristics against the cotton leafworm, demonstrating the potential for these compounds as insecticidal agents (Abdelhamid, Salama, Elsayed, Gad, & El-Remaily, 2022).
Corrosion Inhibition
Pyrrole derivatives have also been investigated for their role in corrosion inhibition. Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives, related to this compound, in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. Their study highlights the potential of these compounds in industrial applications (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).
Future Directions
Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, it’s likely that research into compounds like phenyl(1H-pyrrol-1-yl)acetic acid will continue.
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJAIIHCKGTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372426, DTXSID80876725 | |
Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105264-23-1 | |
Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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